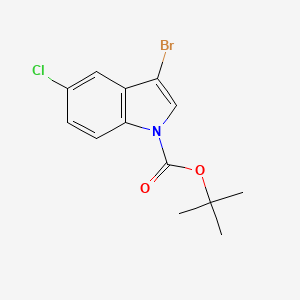

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-bromo-5-chloroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIWZZMFVYUBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Chemical Reactions Analysis

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to different functionalized derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₄H₁₄BrClN₁O₃

Molecular Weight: 324.17 g/mol

IUPAC Name: tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate

CAS Number: 325800-39-3

The compound features a bromine and chlorine substituent on the indole ring, which enhances its reactivity and potential for various chemical transformations.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate, in anticancer therapies. Indoles are known for their ability to interact with biological targets involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .

| Indole Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate | MCF-7 (Breast) | 2.5 | Inhibition of cell proliferation |

| tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate | A549 (Lung) | 3.0 | Induction of apoptosis |

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial properties. The presence of halogens in the structure is known to enhance the antimicrobial activity.

Case Study:

Research conducted by a team at the University of Chemistry demonstrated that tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate showed significant inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >100 |

Organic Synthesis Applications

tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- C–H Activation Reactions: The compound can undergo C–H activation, leading to the formation of more complex structures.

Example Reaction:

The bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Material Science Applications

In material science, indole derivatives are being explored for their electronic properties and potential use in organic semiconductors.

Conductive Polymers

Research has indicated that incorporating indole units into polymer backbones can enhance electrical conductivity. The presence of halogen atoms can improve the polymer's stability and performance in electronic devices.

Data Summary:

A recent study demonstrated that polymers containing tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate exhibited increased charge mobility compared to their non-halogenated counterparts .

| Polymer Type | Charge Mobility (cm²/V·s) | Stability (Months) |

|---|---|---|

| Halogenated Indole Polymer | 0.05 | 12 |

| Non-Halogenated Polymer | 0.02 | 6 |

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and chloro substituents can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- Bromine and chlorine in the target compound increase electron-withdrawing effects, directing electrophilic substitution to the 4- or 6-positions of the indole ring. In contrast, alkenyl or tetrahydrofuran substituents (e.g., ) introduce steric bulk or polarity, altering reaction pathways.

- Indazole derivatives (e.g., ) exhibit greater electron deficiency than indoles, enhancing hydrogen-bonding interactions in kinase binding pockets.

Synthetic Utility :

- The Boc group in all compounds allows for facile deprotection under acidic conditions, enabling modular synthesis .

- Bromine in the target compound acts as a superior leaving group compared to chlorine, favoring nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

Solubility and Physical Properties: tert-Butyl esters generally improve solubility in nonpolar solvents (e.g., THF, DCM). Polar substituents, such as tetrahydrofuran in , further enhance solubility in polar aprotic solvents. Halogenated derivatives (target compound and ) exhibit lower solubility in aqueous media due to hydrophobic halogens.

Limitations and Challenges

- Data Gaps : Experimental kinetic or thermodynamic data (e.g., melting points, precise solubility) are unavailable in the provided evidence, necessitating extrapolation from structurally similar compounds .

Biological Activity

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. Indole derivatives have garnered significant attention due to their ability to interact with various biological targets, leading to numerous therapeutic effects. This article explores the biological activity of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate, focusing on its mechanism of action, biochemical pathways, and relevant case studies.

Target Receptors

The compound acts primarily through its interaction with various receptors and enzymes. Indole derivatives are known to bind with high affinity to multiple receptor types, including serotonin receptors and other G-protein coupled receptors (GPCRs) . This binding can modulate signaling pathways that are crucial in numerous physiological processes.

Biochemical Pathways

The biological activities of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate can be attributed to several key biochemical pathways:

- Antiviral Activity : Exhibits potential against viral infections by inhibiting viral replication.

- Anticancer Properties : Induces apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

- Antimicrobial Effects : Demonstrates activity against various bacterial strains, potentially disrupting cellular processes .

Biological Activities

The compound has been studied for various biological activities, which are summarized in the following table:

Study 1: Anticancer Activity

A study investigated the effects of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate on lung adenocarcinoma A549 cells. The compound was found to significantly reduce cell viability with an IC50 value of approximately 12 µM. Mechanistic studies revealed that it induced apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for both bacterial strains, indicating a strong potential for development as an antimicrobial agent .

Q & A

Q. How is the NH group of the indole core protected during the synthesis of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate?

The NH group of indole derivatives is typically protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP). This method ensures selective protection of the indole NH while leaving other functional groups (e.g., bromo, chloro) intact. The Boc group enhances solubility and stability during subsequent reactions .

Q. What substitution reactions are feasible for the bromo and chloro substituents on the indole ring?

Bromo and chloro substituents undergo nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. Common reagents include:

Q. What safety protocols are recommended given limited toxicity data for this compound?

Due to insufficient acute/chronic toxicity and ecotoxicological data (e.g., bioaccumulation, mobility in soil), researchers should:

- Use fume hoods and personal protective equipment (PPE).

- Avoid release into the environment.

- Follow institutional guidelines for hazardous waste disposal.

- Monitor for decomposition products (e.g., toxic fumes during combustion) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in substitution reactions?

The bulky tert-butyl group at the 1-position directs electrophilic or nucleophilic attacks to the less hindered 3- and 5-positions. For example, bromination at the 3-position is favored over the 2-position due to steric shielding. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What cross-coupling strategies are effective for functionalizing the indole scaffold?

- Suzuki-Miyaura Coupling : Bromo substituents react with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in THF/water.

- Buchwald-Hartwig Amination : Pd/Xantphos catalysts enable coupling of bromo groups with amines.

- Negishi Coupling : Zinc reagents react with bromo substituents under Pd catalysis. Chloro groups may require specialized ligands (e.g., RuPhos) for activation .

Q. How can computational modeling resolve contradictions in reaction yields reported for formylation or halogenation steps?

Discrepancies in yields (e.g., formylation at 3-bromo vs. 5-chloro positions) arise from electronic effects. Density Functional Theory (DFT) calculations can map reaction pathways, identify transition states, and predict activation energies. For instance, electron-withdrawing groups (Cl, Br) deactivate specific positions, guiding reagent selection (e.g., Vilsmeier-Haack vs. Duff formylation) .

Q. What analytical techniques validate the structural integrity of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate derivatives?

- X-ray Crystallography : Confirms bond lengths/angles and substituent positions (e.g., bromo vs. chloro orientation) .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes Boc-protected NH (δ ~1.4 ppm for tert-butyl) and aromatic protons.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. How can researchers design analogs of this compound for biological activity studies?

- Bioisosteric Replacement : Substitute Br/Cl with CF₃ or CN to modulate electronic properties.

- Scaffold Hopping : Replace indole with benzimidazole or pyrrole cores while retaining the Boc group.

- Prodrug Strategies : Introduce ester or amide linkages at the carboxylate for controlled release .

Data Contradiction Analysis

Q. Why do reported yields vary for the formylation of 5-bromoindole derivatives?

Conflicting yields (e.g., 97% in one study vs. 70% in another) may stem from:

- Reagent Purity : Trace moisture degrades formylation agents like POCl₃.

- Temperature Control : Exothermic reactions require strict cooling (−10°C to 0°C).

- Workup Methods : Incomplete neutralization of acidic byproducts reduces isolated yields. Optimize quenching with NaHCO₃ .

Methodological Recommendations

Q. What synthetic routes minimize side reactions during halogenation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.